molecular formula C21H19N3O4 B4038155 3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid

3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid

Cat. No.: B4038155
M. Wt: 377.4 g/mol
InChI Key: JNYJLYZTBDSDPA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid is a complex organic compound that features a combination of isoindoline, pyridine, and benzoic acid moieties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline core, followed by the introduction of the pyridine and benzoic acid groups through various coupling reactions. Common reagents and conditions include:

    Reagents: Isoindoline derivatives, pyridine derivatives, benzoic acid derivatives, coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium, copper).

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents (e.g., DMF, DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.

    Substitution: Reagents such as halides, amines, or organometallic compounds under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxoisoindolin-2-yl)benzoic acid: Lacks the pyridine moiety.

    4-(Pyridin-3-ylmethylamino)benzoic acid: Lacks the isoindoline moiety.

    N-Substituted isoindoline derivatives: Variations in the substituents on the isoindoline ring.

Uniqueness

3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19-15-5-1-2-6-16(15)20(26)24(19)18-10-14(21(27)28)7-8-17(18)23-12-13-4-3-9-22-11-13/h1-4,7-11,15-16,23H,5-6,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYJLYZTBDSDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Reactant of Route 2
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Reactant of Route 3
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Reactant of Route 4
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Reactant of Route 5
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid
Reactant of Route 6
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-(pyridin-3-ylmethylamino)benzoic acid

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